Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III)
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Overview
Description
Preparation Methods
The synthesis of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) involves the reaction of dimethyldioctadecylammonium chloride with bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) under inert gas conditions . The reaction typically takes place in a solvent such as acetonitrile or dichloromethane, and the product is isolated by filtration and recrystallization. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other gold-containing compounds and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential use in cancer therapy due to its ability to interact with cellular components and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can disrupt cellular processes and induce cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) is unique compared to other similar compounds due to its specific combination of ligands and gold center. Similar compounds include:
Dioctadecyldimethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III): This compound has a similar structure but different alkyl chain lengths.
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II): This compound contains a platinum center instead of gold, leading to different chemical and biological properties.
Biological Activity
Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III), commonly referred to as DDA-Au(dmit)₂, is a compound with significant biological activity that has garnered interest in various fields, including medicinal chemistry and material science. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₄₄H₈₀AuNS₁₀
- Molecular Weight : 1140.70 g/mol
- CAS Number : 120141-26-6
- Appearance : Deep yellow-red to black crystalline powder
DDA-Au(dmit)₂ exhibits biological activity primarily through its interactions with cellular membranes and proteins. The dimethyldioctadecylammonium moiety contributes to its amphiphilic nature, allowing it to disrupt lipid bilayers and influence membrane fluidity. This disruption can lead to altered cellular signaling pathways and potential cytotoxic effects on various cell types.
Antimicrobial Activity
Research indicates that DDA-Au(dmit)₂ possesses antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The compound's mechanism involves membrane disruption and interference with bacterial metabolism.
Anticancer Properties
Several studies have reported the cytotoxic effects of DDA-Au(dmit)₂ on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic proteins. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial activity of DDA-Au(dmit)₂ against specific bacterial strains.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for both strains.
-
Cytotoxicity Assay :
- Objective : To assess the anticancer potential of DDA-Au(dmit)₂ on HeLa and MCF-7 cell lines.
- Methodology : MTT assay was used to measure cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent cytotoxic effects at low concentrations.
Data Table: Biological Activity Summary
Biological Activity | Target Organisms/Cells | Methodology | Key Findings |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | Disc diffusion | Significant inhibition observed |
Anticancer | HeLa, MCF-7 | MTT assay | Dose-dependent cytotoxicity noted |
Apoptosis Induction | Human cancer cells | Flow cytometry | Activation of caspases detected |
Safety and Toxicology
While DDA-Au(dmit)₂ exhibits promising biological activity, safety assessments are crucial for its potential application in medicine. The compound has been noted to cause skin irritation and eye irritation upon contact, necessitating careful handling protocols in laboratory settings . Further toxicological studies are required to establish safe dosage levels for therapeutic use.
Properties
CAS No. |
120141-26-6 |
---|---|
Molecular Formula |
C44H80AuNS10 |
Molecular Weight |
1140.8 g/mol |
IUPAC Name |
dimethyl(dioctadecyl)azanium;gold(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate |
InChI |
InChI=1S/C38H80N.2C3H2S5.Au/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*4-1-2(5)8-3(6)7-1;/h5-38H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |
InChI Key |
DJSOGANPSYSRHM-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |
Origin of Product |
United States |
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